3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid
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Overview
Description
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of a sulfanyl group attached to a propanoic acid moiety, which can influence its reactivity and interaction with biological targets .
Mechanism of Action
Target of Action
The primary targets of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .
Mode of Action
This compound acts by binding to GABA receptors, specifically the GABA-A receptor subtype . This binding enhances the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain. As a result, the compound can decrease neuronal excitability and produce a calming effect .
Biochemical Pathways
The compound’s action on GABA receptors affects several biochemical pathways. Primarily, it enhances the inhibitory effect of GABA on neuronal firing, which can influence various downstream effects, such as reducing anxiety, promoting sleep, and relaxing muscles .
Pharmacokinetics
They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action include decreased neuronal excitability and increased inhibitory neurotransmission. This can lead to a range of physiological effects, such as reduced anxiety, improved sleep, and muscle relaxation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like pH can affect the compound’s stability, while individual patient factors like age, liver function, and concurrent medications can influence its pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the sulfanyl and propanoic acid groups. Common synthetic strategies include:
Condensation Reactions: Utilizing aldehydes and amines to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: Combining multiple reactants in a single step to form the desired product.
Oxidative Coupling: Employing oxidizing agents to couple intermediates and form the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes, optimized for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Imidazo[1,2-a]pyridine Derivatives: Resulting from reduction reactions.
Substituted Imidazo[1,2-a]pyridine Compounds: From substitution reactions.
Scientific Research Applications
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activity.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate .
- 2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride .
- Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride .
Uniqueness
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid is unique due to the presence of the sulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11(15)4-6-16-8-9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7H,4,6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLRSUZEBNCAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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